2,3-Dimethyl-2H-indazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

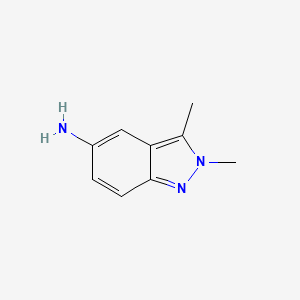

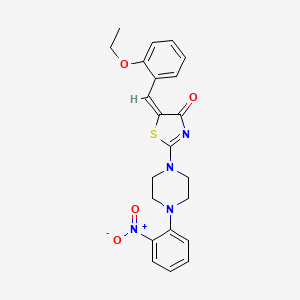

2,3-Dimethyl-2H-indazol-5-amine is an organic compound with the molecular formula C9H11N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with two methyl groups and an amine group attached at specific positions.

Mechanism of Action

Target of Action

2,3-Dimethyl-2H-indazol-5-amine is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them important targets in the treatment of diseases such as cancer .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the activity of the targeted kinases, potentially disrupting the cell cycle and inducing cell death in cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, preventing the replication of damaged DNA and promoting apoptosis . Similarly, modulation of h-sgk could affect cell volume regulation, which is crucial for cell survival and function .

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol , suggesting that it may be well-absorbed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential inhibitory effects on CHK1, CHK2, and h-sgk, the compound could induce cell cycle arrest and apoptosis in cancer cells . This could result in the reduction of tumor growth and potentially contribute to the treatment of cancer.

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-2H-indazol-5-amine plays a significant role in biochemical reactionsThe nature of these interactions is largely dependent on the functional groups present in the this compound molecule .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2H-indazol-5-amine typically involves the cyclization of substituted benzamidines. One common method includes the use of organophosphorus-mediated reductive cyclization followed by N-N bond formation . Another approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-2H-indazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit enhanced biological activities and serve as intermediates for further chemical modifications .

Scientific Research Applications

2,3-Dimethyl-2H-indazol-5-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1H-Indazole: A structurally similar compound with a different tautomeric form, exhibiting distinct biological activities.

2H-Indazole: Another tautomeric form with unique chemical properties and applications.

3-Methylindazole: A derivative with a single methyl group, used in various chemical and biological studies.

Uniqueness: 2,3-Dimethyl-2H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups and an amine group at specific positions enhances its potential as a versatile intermediate for the synthesis of diverse bioactive compounds .

Properties

IUPAC Name |

2,3-dimethylindazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKUCYHCKZEAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)

![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)

![2,5-difluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2820647.png)

![2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2820648.png)

![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/new.no-structure.jpg)

![[3-(trifluoromethyl)phenyl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2820656.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)